molecular formula C12H12N10 B5059955 N~2~,N~2~'-1,3-phenylenebis(1,3,5-triazine-2,4-diamine)

N~2~,N~2~'-1,3-phenylenebis(1,3,5-triazine-2,4-diamine)

Cat. No. B5059955
M. Wt: 296.29 g/mol
InChI Key: GEWMKUHOKVGJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~,N~2~'-1,3-phenylenebis(1,3,5-triazine-2,4-diamine), commonly known as PPD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PPD belongs to the family of triazine-based compounds and has been shown to possess a number of interesting properties that make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of PPD is not fully understood. However, it is believed that PPD exerts its effects through the inhibition of various enzymes and pathways involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
PPD has been shown to possess a number of interesting biochemical and physiological effects. For example, PPD has been shown to possess antioxidant properties, which makes it useful for studying oxidative stress and related diseases. PPD has also been shown to possess anti-inflammatory properties, which makes it useful for studying inflammatory diseases.

Advantages and Limitations for Lab Experiments

PPD has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Another advantage is that it has been extensively studied and its properties are well-known. One limitation is that it can be toxic at high concentrations, which makes it important to use caution when handling it.

Future Directions

There are a number of future directions for research on PPD. One direction is to further study its mechanism of action and how it exerts its effects. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of PPD for various applications.

Synthesis Methods

PPD can be synthesized through a number of different methods, including the reaction of 1,3,5-trichloro-2,4-diaminobenzene with cyanuric acid in the presence of a suitable catalyst. Other methods include the reaction of 1,3,5-trichloro-2,4-dinitrobenzene with hydrazine hydrate and the reaction of 1,3,5-triazine-2,4,6-triamine with 1,3-dibromopropane.

Scientific Research Applications

PPD has been extensively studied for its potential applications in scientific research. It has been shown to possess a number of interesting properties that make it a promising candidate for various research applications. For example, PPD has been shown to possess antioxidant properties, which makes it useful for studying oxidative stress and related diseases. PPD has also been shown to possess anti-inflammatory properties, which makes it useful for studying inflammatory diseases.

properties

IUPAC Name

2-N-[3-[(4-amino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N10/c13-9-15-5-17-11(21-9)19-7-2-1-3-8(4-7)20-12-18-6-16-10(14)22-12/h1-6H,(H3,13,15,17,19,21)(H3,14,16,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWMKUHOKVGJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=NC(=N2)N)NC3=NC=NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-[3-[(4-amino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,5-triazine-2,4-diamine

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